Bis(dicyclohexylamino)palladium acetate

Catalyst preformation X-ray crystallography Batch reproducibility

Bis(dicyclohexylamino)palladium acetate, commonly referred to as trans-bis(dicyclohexylamine)palladium(II) acetate or DAPCy (CAS 628339-96-8), is a palladium(II) precatalyst coordinated by two dicyclohexylamine ligands and two acetate groups in a trans geometry. With molecular formula C28H52N2O4Pd and molecular weight 587.14 g/mol, it appears as a white to yellow powder with a melting point of 150–154 °C.

Molecular Formula C28H54N2O4Pd
Molecular Weight 589.2 g/mol
Cat. No. B12054995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dicyclohexylamino)palladium acetate
Molecular FormulaC28H54N2O4Pd
Molecular Weight589.2 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2.[Pd]
InChIInChI=1S/2C12H23N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-13H,1-10H2;2*1H3,(H,3,4);
InChIKeyBCMDRXGEFNHZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(dicyclohexylamino)palladium acetate (DAPCy): A Well-Defined, Air-Stable Palladium(II) Precatalyst for Suzuki Coupling


Bis(dicyclohexylamino)palladium acetate, commonly referred to as trans-bis(dicyclohexylamine)palladium(II) acetate or DAPCy (CAS 628339-96-8), is a palladium(II) precatalyst coordinated by two dicyclohexylamine ligands and two acetate groups in a trans geometry [1]. With molecular formula C28H52N2O4Pd and molecular weight 587.14 g/mol, it appears as a white to yellow powder with a melting point of 150–154 °C [2]. The complex was first reported as a well-defined, air-stable catalyst for Suzuki coupling of aryl bromides with boronic acids, characterized by X-ray crystallography [3]. Its phosphine-free nature, combined with its well-defined molecular structure, makes it a distinct alternative to in-situ generated Pd(0) catalyst systems.

Why Generic Palladium Acetate Cannot Replace Bis(dicyclohexylamino)palladium acetate (DAPCy) in Demanding Suzuki Couplings


Palladium(II) acetate (Pd(OAc)2) is a common entry point for cross-coupling catalysis, but its performance depends critically on in-situ ligand coordination, which can produce variable mixtures of active species, including palladium nanoparticles and polynuclear clusters [1]. DAPCy, by contrast, incorporates two equivalents of dicyclohexylamine as a pre-coordinated ligand in a structurally characterized, air-stable complex [2]. This pre-formed catalyst ensures batch-to-batch reproducibility and eliminates the need for phosphine ligands, which are often costly, air-sensitive, and toxic. In Suzuki polycondensation for conjugated polymers, DAPCy enables rapid polymerization (2 h) under alcohol/KOH conditions, a performance profile not readily achieved with standard Pd(OAc)2 or Pd(PPh3)4 systems [3]. Substituting DAPCy with generic palladium sources risks catalyst speciation variability, lower selectivity, and extended reaction times.

Quantitative Differentiation of Bis(dicyclohexylamino)palladium acetate (DAPCy) Against Closest Analogs


Air-Stability and Well-Defined Molecular Structure of DAPCy vs. In-Situ Pd(OAc)2/Ligand Mixtures

DAPCy is isolated as a well-defined, air-stable crystalline complex characterized by single-crystal X-ray diffraction [1]. In contrast, Pd(OAc)2 is known to exist as a trimeric [Pd3(OAc)6] form that can contain nitrite and polymeric impurities, leading to variable catalytic activity from batch to batch [2]. DAPCy remains stable under aerobic conditions both as a solid and in solution, whereas Pd(OAc)2 combined with phosphine ligands in situ can form palladium nanoparticles and higher-order clusters under reaction conditions [3]. This pre-defined structure ensures that every mole of DAPCy delivers a consistent catalytic species, critical for reproducible scale-up.

Catalyst preformation X-ray crystallography Batch reproducibility

Temperature-Dependent Chemoselectivity: Electron-Deficient vs. Electron-Rich Aryl Bromides

The DAPCy/dioxane system demonstrates a unique temperature-dependent reactivity that enables selective coupling of electron-deficient aryl bromides with boronic acids over electron-rich aryl bromides at room temperature [1]. At room temperature, 4-bromoacetophenone (electron-deficient) reacts preferentially, while 4-bromoanisole (electron-rich) requires elevated temperature (80 °C) for comparable conversion. This selectivity profile is not typically observed with Pd(PPh3)4 or Pd(OAc)2/PPh3 systems, which generally do not discriminate between electronically diverse aryl bromides at room temperature [2].

Chemoselectivity Suzuki coupling Electronic differentiation

Rapid Suzuki Polycondensation: Poly(fluorene) Synthesis in 2 Hours with DAPCy

DAPCy enables the synthesis of poly(9,9-dihexylfluorene) via Suzuki polycondensation in only 2 hours using ethanol or other alcohols as solvent and KOH as base [1]. Typical Suzuki polycondensation protocols using Pd(PPh3)4 require 24–48 hours under refluxing toluene/aqueous Na2CO3 biphasic conditions to achieve comparable molecular weights [2]. The DAPCy system also provides control over polymer end-groups: depending on reaction workup, either dihydrogen-terminated or partly hydroxy-terminated poly(fluorene)s can be obtained [1].

Conjugated polymers Suzuki polycondensation Polyfluorene

Phosphine-Free Catalysis: Cost and Toxicity Advantage Over Pd(PPh3)4

DAPCy uses dicyclohexylamine (CAS 101-83-7) as the sole ligand, a commodity chemical costing ~$10–20/kg at bulk scale, compared to triphenylphosphine (~$50–100/kg) required for Pd(PPh3)4 . Additionally, dicyclohexylamine is classified as a corrosive/irritant (GHS05, GHS07), whereas triphenylphosphine carries GHS07, GHS08 (health hazard), and GHS09 (environmental hazard) warnings, with documented aquatic toxicity [1]. In the Suzuki coupling of sterically bulky arylboronic acids with halopyridines, DAPCy provided excellent yields under mild, phosphine-free conditions, while the Gronowitz conditions using a phosphine-based system led to 86% dehalogenation side-product [2].

Phosphine-free Cost efficiency Green chemistry

High-Value Application Scenarios for Bis(dicyclohexylamino)palladium acetate (DAPCy)


Room-Temperature Suzuki Coupling of Electron-Deficient Aryl Bromide Intermediates in Pharmaceutical Synthesis

The DAPCy/dioxane system selectively couples electron-deficient aryl bromides with boronic acids at room temperature under aerobic conditions [1]. This scenario is ideal for late-stage functionalization of advanced pharmaceutical intermediates bearing base- or heat-sensitive functional groups (e.g., epoxides, aziridines, β-lactams), where traditional Pd(PPh3)4 catalysis at elevated temperatures would cause decomposition. The temperature-dependent selectivity also allows sequential coupling on polyhalogenated arenes without protecting-group manipulation, streamlining routes to complex drug candidates.

High-Throughput Synthesis of Polyfluorene-Based Conjugated Polymers for OLED and OPV Applications

DAPCy enables Suzuki polycondensation of 9,9-dialkylfluorene monomers to high-molecular-weight polymers in only 2 hours using ethanol/KOH [2]. This is dramatically faster than conventional Pd(PPh3)4 protocols (24–48 h), making it suitable for high-throughput screening of copolymer libraries for organic light-emitting diode (OLED) and organic photovoltaic (OPV) materials. The phosphine-free nature also eliminates phosphine-derived impurities that can quench electroluminescence in the final device.

Cost-Effective, Phosphine-Free Suzuki Coupling for Kilogram-Scale API Intermediate Production

For industrial-scale production of active pharmaceutical ingredient (API) intermediates, DAPCy offers a phosphine-free, mild-condition Suzuki coupling protocol using ethanol or dioxane as solvent [1]. The lower cost of dicyclohexylamine vs. triphenylphosphine (~5-fold price advantage per mole of ligand), combined with reduced toxicological burden (no GHS08/GHS09 hazards associated with phosphine ligands), translates to lower raw material costs and simpler waste-stream management in multi-kilogram campaigns .

Sterically Demanding Biaryl Coupling for Agrochemical and Natural Product Synthesis

DAPCy has demonstrated excellent yields in the Suzuki coupling of sterically bulky arylboronic acids with halopyridines, outperforming phosphine-based Gronowitz conditions that produced 86% dehalogenation side-product [3]. This makes DAPCy the catalyst of choice for synthesizing sterically congested biaryl motifs found in agrochemicals (e.g., pyridylphenol herbicides) and natural product analogs, where conventional Pd(PPh3)4 systems fail due to competing dehalogenation pathways.

Quote Request

Request a Quote for Bis(dicyclohexylamino)palladium acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.